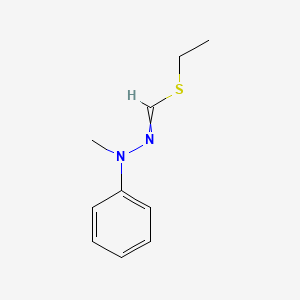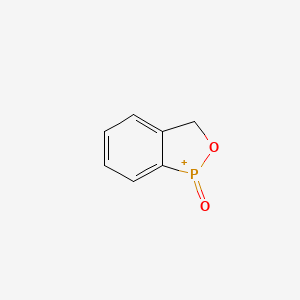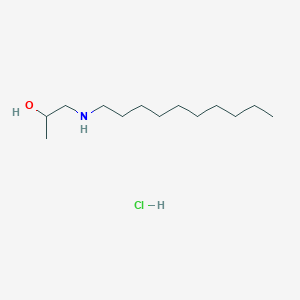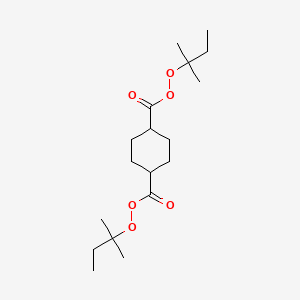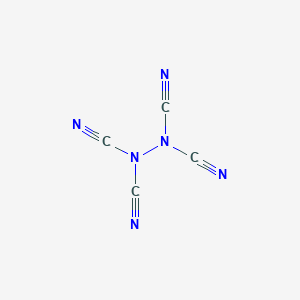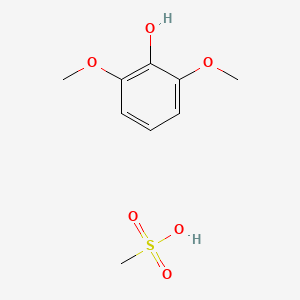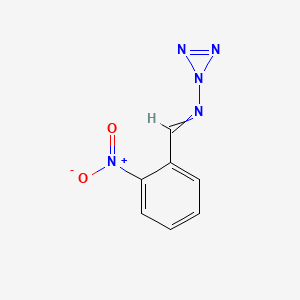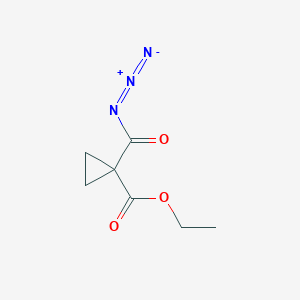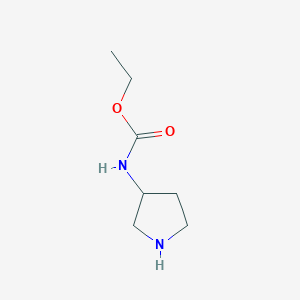
Carbamic acid, 3-pyrrolidinyl-, ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acid, 3-pyrrolidinyl-, ethyl ester is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields such as agriculture, pharmaceuticals, and chemical synthesis. This compound is known for its unique chemical structure, which includes a pyrrolidine ring and an ethyl ester group.
準備方法
Synthetic Routes and Reaction Conditions
Carbamic acid, 3-pyrrolidinyl-, ethyl ester can be synthesized through several methods. One common method involves the reaction of 3-pyrrolidinylamine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to optimize the conversion rate and minimize the formation of by-products.
化学反応の分析
Types of Reactions
Carbamic acid, 3-pyrrolidinyl-, ethyl ester undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester group can be hydrolyzed to form the corresponding carbamic acid and ethanol.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different carbamate derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Potassium permanganate, hydrogen peroxide.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: Carbamic acid and ethanol.
Oxidation: Oxidized carbamate derivatives.
Substitution: Various carbamate derivatives depending on the nucleophile used.
科学的研究の応用
Carbamic acid, 3-pyrrolidinyl-, ethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce carbamate groups into molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of cholinesterase enzymes.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs that can release active compounds in the body.
Industry: Used in the production of pesticides and herbicides due to its ability to inhibit specific enzymes in pests.
作用機序
The mechanism of action of carbamic acid, 3-pyrrolidinyl-, ethyl ester involves the inhibition of enzymes through the formation of a covalent bond with the active site of the enzyme. This covalent bond prevents the enzyme from catalyzing its normal reaction, leading to a decrease in enzyme activity. The molecular targets of this compound include cholinesterase enzymes, which are important for the breakdown of acetylcholine in the nervous system.
類似化合物との比較
Similar Compounds
Ethyl carbamate: Another carbamate ester with similar chemical properties but different biological activity.
Methyl carbamate: A simpler carbamate ester with a methyl group instead of an ethyl group.
Carbamic acid, (3-chlorophenyl)-, ethyl ester: A related compound with a chlorophenyl group that exhibits different chemical and biological properties.
Uniqueness
Carbamic acid, 3-pyrrolidinyl-, ethyl ester is unique due to its pyrrolidine ring, which imparts specific chemical and biological properties. This structural feature makes it a valuable compound in various applications, particularly in the design of enzyme inhibitors and prodrugs.
特性
CAS番号 |
117258-69-2 |
|---|---|
分子式 |
C7H14N2O2 |
分子量 |
158.20 g/mol |
IUPAC名 |
ethyl N-pyrrolidin-3-ylcarbamate |
InChI |
InChI=1S/C7H14N2O2/c1-2-11-7(10)9-6-3-4-8-5-6/h6,8H,2-5H2,1H3,(H,9,10) |
InChIキー |
AKYMRXSGUFSNSD-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)NC1CCNC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Carbamic acid, [4-[(phenylamino)sulfonyl]phenyl]-, methyl ester](/img/structure/B14304849.png)
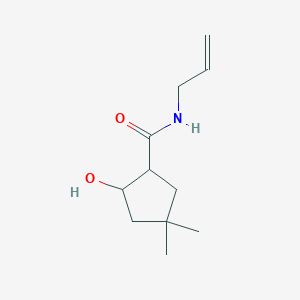
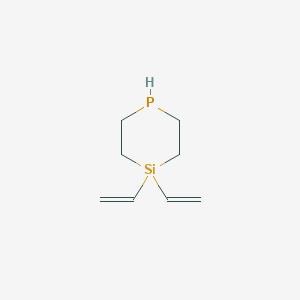
![[(1-Methoxynaphthalen-2-yl)sulfanyl]acetic acid](/img/structure/B14304870.png)
